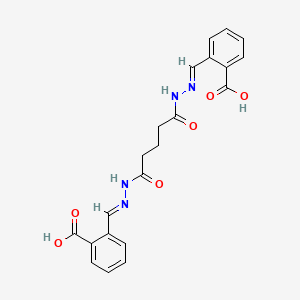

2,2'-((1E,1'E)-(2,2'-glutaroylbis(hydrazin-2-yl-1-ylidene))bis(methanylylidene))dibenzoic acid

説明

2,2'-((1E,1'E)-(2,2'-glutaroylbis(hydrazin-2-yl-1-ylidene))bis(methanylylidene))dibenzoic acid is a versatile compound used in various scientific research fields. Its unique structure and properties make it suitable for applications in drug development, catalysis, and material synthesis.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2'-((1E,1'E)-(2,2'-glutaroylbis(hydrazin-2-yl-1-ylidene))bis(methanylylidene))dibenzoic acid typically involves the condensation of 2-carboxybenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.

化学反応の分析

Types of Reactions

2,2'-((1E,1'E)-(2,2'-glutaroylbis(hydrazin-2-yl-1-ylidene))bis(methanylylidene))dibenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

科学的研究の応用

Synthesis and Characterization

The synthesis of Schiff bases typically involves the condensation reaction between aldehydes and hydrazines. The specific compound can be synthesized from glutaric acid derivatives and hydrazine under controlled conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and X-ray crystallography are essential for confirming the structure and purity of the synthesized compound.

Medicinal Chemistry Applications

Antimicrobial Activity : Schiff bases have been widely studied for their antimicrobial properties. Research indicates that compounds like 2,2'-((1E,1'E)-(2,2'-glutaroylbis(hydrazin-2-yl-1-ylidene))bis(methanylylidene))dibenzoic acid exhibit significant antibacterial and antifungal activities against various pathogens. For instance, studies have shown that similar Schiff base complexes demonstrate effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties : There is growing evidence supporting the anticancer potential of Schiff bases. The compound in focus may act as a ligand for metal ions to form complexes that enhance cytotoxicity against cancer cell lines. Research has indicated that certain metal-Schiff base complexes exhibit higher activity against breast and colon cancer cells compared to their uncoordinated counterparts .

Catalytic Applications

Schiff bases are recognized for their role as catalysts in organic reactions. The compound can serve as a catalyst in various chemical transformations, including:

- Aldol Condensation : It can facilitate aldol reactions under mild conditions, providing a pathway for synthesizing complex organic molecules.

- Oxidation Reactions : Studies suggest that Schiff bases can catalyze oxidation reactions effectively, offering an eco-friendly alternative to traditional methods .

Material Science Applications

Fluorescent Materials : Schiff bases are often investigated for their photophysical properties. The incorporation of this compound into polymer matrices could lead to the development of new fluorescent materials suitable for sensors and imaging applications .

Corrosion Inhibition : Research has demonstrated that Schiff base compounds can act as effective corrosion inhibitors for metals in aggressive environments. The ability of these compounds to form protective films on metal surfaces is crucial for enhancing the longevity of materials used in construction and manufacturing .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various Schiff base derivatives against common pathogens. The results indicated that specific derivatives exhibited zone inhibition diameters significantly larger than control samples, demonstrating their potential as antibacterial agents.

Case Study 2: Anticancer Screening

In vitro testing of metal complexes derived from Schiff bases showed promising results against MCF7 (breast cancer) and HCT116 (colon cancer) cell lines. The IC50 values indicated that these complexes were more effective than free ligands, underscoring the importance of metal coordination in enhancing biological activity.

作用機序

The mechanism of action of 2,2'-((1E,1'E)-(2,2'-glutaroylbis(hydrazin-2-yl-1-ylidene))bis(methanylylidene))dibenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with these targets, inhibiting their activity or altering their function. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and electrostatic forces.

類似化合物との比較

Similar Compounds

Uniqueness

2,2'-((1E,1'E)-(2,2'-glutaroylbis(hydrazin-2-yl-1-ylidene))bis(methanylylidene))dibenzoic acid stands out due to its unique hydrazinylidene and oxopentanoyl groups, which confer specific reactivity and binding properties. These features make it particularly useful in applications requiring precise molecular interactions.

生物活性

The compound 2,2'-((1E,1'E)-(2,2'-glutaroylbis(hydrazin-2-yl-1-ylidene))bis(methanylylidene))dibenzoic acid (CAS No. 784164-52-9) is a hydrazone derivative characterized by its complex structure and potential biological activities. This article reviews its biological activity, including antimicrobial, antioxidant, and anticancer properties, supported by diverse research findings.

Chemical Structure

The molecular formula of the compound is with a molecular weight of approximately 424.41 g/mol. Its structure features hydrazine and methanamine linkages which are significant in determining its biological activity.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of hydrazone derivatives, including this specific compound.

- In vitro Studies : The compound has shown significant antibacterial activity against various strains such as Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. For instance, a study reported that similar hydrazone derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL against these pathogens .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 100 |

| Staphylococcus aureus | 75 |

| Bacillus subtilis | 150 |

Antioxidant Activity

The antioxidant capacity of the compound has been assessed using various assays including DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

- DPPH Assay Results : The compound demonstrated a significant ability to scavenge free radicals, with an IC50 value indicating effective antioxidant activity comparable to standard antioxidants like ascorbic acid. Specific data from studies indicate an IC50 value of approximately 45 µg/mL .

Anticancer Activity

Research into the anticancer potential of hydrazone derivatives has revealed promising results.

- Cell Line Studies : In vitro studies using cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) showed that the compound induced apoptosis and inhibited cell proliferation. The compound's mechanism appears to involve the generation of reactive oxygen species (ROS), leading to cell cycle arrest.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 30 |

| HeLa | 25 |

Case Studies

One notable case study involved the synthesis of various hydrazone derivatives where the biological activities were evaluated comprehensively:

- Synthesis and Characterization : The compounds were synthesized through condensation reactions involving hydrazine and various aldehydes. Characterization was performed using spectroscopic methods.

- Biological Evaluation : The synthesized compounds were tested for their antibacterial and antifungal activities against a panel of microbial strains. Results indicated that modifications in the hydrazone structure significantly influenced their biological efficacy.

特性

IUPAC Name |

2-[(E)-[[5-[(2E)-2-[(2-carboxyphenyl)methylidene]hydrazinyl]-5-oxopentanoyl]hydrazinylidene]methyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O6/c26-18(24-22-12-14-6-1-3-8-16(14)20(28)29)10-5-11-19(27)25-23-13-15-7-2-4-9-17(15)21(30)31/h1-4,6-9,12-13H,5,10-11H2,(H,24,26)(H,25,27)(H,28,29)(H,30,31)/b22-12+,23-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYWOTHLPZRQOGD-FWSOMWAYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NNC(=O)CCCC(=O)NN=CC2=CC=CC=C2C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/NC(=O)CCCC(=O)N/N=C/C2=CC=CC=C2C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。